
(S)-Cdc7-IN-18
Structure
2D Structure

3D Structure
Eigenschaften
Molekularformel |
C19H21N5OS |
---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI-Schlüssel |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Kanonische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Herkunft des Produkts |
United States |
Beschreibung
Role of Cdc7 in DNA Replication Initiation
The initiation of DNA replication is a complex and highly regulated process that ensures the faithful duplication of the genome. Cdc7 kinase is a key player in this process, acting as a critical trigger for the firing of replication origins. nih.govmit.edu
A primary and essential function of Cdc7 is the phosphorylation of the Minichromosome Maintenance (MCM) protein complex, which is the catalytic core of the replicative DNA helicase. aacrjournals.orgnih.gov The MCM complex consists of six related proteins (Mcm2-7) that are loaded onto DNA at replication origins during the G1 phase of the cell cycle. aacrjournals.orgnih.gov Cdc7, in conjunction with its regulatory subunit Dbf4, directly phosphorylates several components of the MCM complex, including Mcm2, Mcm4, and Mcm6. oncotarget.com This phosphorylation event is a crucial step that induces a conformational change in the MCM complex, stimulating its helicase activity. oncotarget.com The activated helicase then unwinds the double-stranded DNA at the origin, creating a template for DNA synthesis. oncotarget.com Specifically, studies have identified key phosphorylation sites on the N-terminal region of the human Mcm2 protein targeted by Cdc7. pnas.org
The initiation of DNA replication begins with the assembly of the prereplicative complex (pre-RC) at specific sites on the genome known as origins of replication. aacrjournals.org This process is initiated by the Origin Recognition Complex (ORC), which binds to the origin DNA. mit.edunih.gov Following ORC binding, other proteins including Cdc6 and Cdt1 are recruited, which in turn load the MCM complex onto the chromatin, completing the formation of the pre-RC. aacrjournals.orgnih.gov
Cdc7 kinase and its regulatory subunit Dbf4 are then recruited to these licensed origins. nih.gov The Dbf4 subunit plays a crucial role in tethering the Cdc7 kinase to the pre-RC by interacting with components of the ORC. wikipedia.orgpnas.org This interaction ensures that Cdc7's kinase activity is specifically targeted to the origin-bound MCM complexes. nih.gov The activation of the pre-RC is triggered at the G1/S transition by the coordinated action of Cdc7 and another kinase, cyclin-dependent kinase 2 (Cdk2). mit.edu This activation leads to the unwinding of the DNA at the origin and the subsequent recruitment of the DNA synthesis machinery.
The kinase activity of Cdc7 is dependent on its association with a regulatory subunit. wikipedia.org In most eukaryotes, the primary activating subunit is Dbf4. nih.gov The Cdc7-Dbf4 complex, also known as DDK (Dbf4-dependent kinase), is the active form of the enzyme that phosphorylates the MCM complex. tandfonline.comnih.gov The levels of Dbf4 fluctuate throughout the cell cycle, peaking at the G1/S transition, which contributes to the temporal regulation of Cdc7 activity. wikipedia.orgpnas.org
In vertebrates, a second regulatory subunit called Drf1 (Dbf4-related factor 1) has been identified. nih.gov Both Dbf4 and Drf1 can bind to and activate Cdc7. nih.govnih.gov While both subunits are expressed in the nucleus during S phase, they may have distinct roles. nih.gov Some studies suggest that Cdc7-Dbf4 and Cdc7-Drf1 complexes might be responsible for activating different subsets of replication origins. nih.gov However, more recent research indicates that DBF4 is the primary regulator of CDC7 activity for most of its functions in unperturbed DNA replication, while DRF1 may have a more specialized or redundant role. rupress.orgbiorxiv.org In Xenopus egg extracts, Cdc7-Drf1 is more abundant and essential for DNA replication, whereas Cdc7-Dbf4 becomes the predominant form after gastrulation.
Interplay with Origin Recognition Complex (ORC) and Prereplicative Complex (pre-RC) Formation
Cdc7 Kinase Function in Cell Cycle Progression
The transition from the G1 phase to the S phase is a critical checkpoint in the cell cycle, ensuring that cells only enter the DNA synthesis phase when they are ready. Cdc7 is considered a key regulator of this transition. nih.gov Its activity, in concert with cyclin E-CDK2, provides the signal for origin firing and the commencement of DNA synthesis. While traditionally viewed as essential for S-phase entry, recent studies suggest a more complex picture. It has been shown that another kinase, CDK1, can also be active during the G1/S transition and that Cdc7 and CDK1 can have functionally redundant roles. nih.gov In the absence of Cdc7, CDK1 can compensate to allow entry into S phase, although the progression through S phase may be slower. This suggests that while Cdc7 is a major player, there are alternative pathways to ensure the G1/S transition can occur. nih.gov Furthermore, the tumor suppressor protein p53 can downregulate Cdc7 levels in response to DNA damage, reinforcing the G1 cell cycle arrest. ucl.ac.uk
Cdc7's function is not limited to the initiation of replication at the beginning of S phase. It is required throughout S phase to activate both early and late-firing replication origins. embopress.orgembopress.org This ensures that the entire genome is replicated in a timely and orderly manner. embopress.org Inhibition or depletion of Cdc7 can lead to a prolonged S phase. Furthermore, Cdc7 plays a role in the S-phase checkpoint, a cellular response to stalled or damaged replication forks. aacrjournals.org There is growing evidence that Cdc7 kinase activity is necessary for the activation of this checkpoint. aacrjournals.org For instance, in human cells, Cdc7 is involved in mediating the ATR-Chk1 pathway by phosphorylating the Chk1 activator, Claspin, in the presence of DNA replication inhibitors. aacrjournals.orgelifesciences.org This dual role in both DNA replication and the DNA damage response makes Cdc7 a critical factor for maintaining genome integrity during S phase. aacrjournals.org
Regulation of G1-S Transition
Cdc7 Kinase in DNA Damage Response and Checkpoint Pathways
Cdc7 plays a multifaceted role in the cellular response to DNA damage and replication stress, contributing to the maintenance of genomic integrity. nih.govresearchgate.net
The S-phase checkpoint is a critical surveillance mechanism that slows down or arrests DNA replication in response to DNA damage or stalled replication forks. Cdc7 is involved in this checkpoint signaling. nih.gov When replication forks stall, the ATR (Ataxia telangiectasia and Rad3-related) kinase is activated, which in turn can influence Cdc7 activity. rupress.org Studies in yeast have shown that in the presence of replication stress induced by agents like hydroxyurea, Cdc7-Dbf4 kinase activity is modulated. embopress.org This suggests a role for Cdc7 in the normal recovery or adaptation from S-phase arrest, possibly by activating stalled or late-firing replication origins. embopress.org
Interestingly, the response to Cdc7 inhibition differs between normal and cancer cells. In normal cells, inhibiting Cdc7 activates a p53-dependent checkpoint, leading to a reversible cell cycle arrest in G1, which prevents cell death. aacrjournals.orgcancerresearchhorizons.com In contrast, many cancer cells, which often have a defective p53 pathway, fail to arrest and instead undergo a lethal S phase, leading to apoptosis. aacrjournals.orgcancerresearchhorizons.com This differential response highlights the role of Cdc7 in a checkpoint that is often defective in cancer cells.
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in a potentially error-prone manner. mdpi.com Cdc7 has been shown to be a key regulator of this process. It is required for the recruitment of the E3 ubiquitin ligase RAD18 to sites of stalled replication forks. researchgate.net RAD18, in turn, facilitates the recruitment of specialized TLS polymerases, such as DNA polymerase η (Pol η), which can synthesize DNA across the damaged template. nih.gov
Research indicates that the Cdc7-ASK complex interacts with and phosphorylates RAD18, which positively regulates the TLS pathway. nih.gov This function of Cdc7 in promoting DNA damage bypass suggests that inhibiting Cdc7 could increase the replication stress in cancer cells by disabling this tolerance mechanism. researchgate.net The interplay between Cdc7 and RAD18 appears to be a crucial switch in dictating the choice of DNA repair pathway, and targeting this interaction is a potential therapeutic strategy. nih.govtandfonline.com
Contribution to S-Phase Replication Checkpoint
Overview of Cdc7 Dysregulation in Malignancy
Cdc7 and its regulatory subunit Dbf4 are overexpressed in a wide variety of human cancers and cancer cell lines when compared to normal tissues. aacrjournals.org This overexpression is not always simply linked to the proliferative state of the cells but is correlated with the percentage of cells in S phase. aacrjournals.org
Table 1: Cdc7 Overexpression in Various Cancers
Cancer Type | Key Findings on Cdc7 Expression | Reference |
---|---|---|
Ovarian Cancer | Increased Cdc7 levels are significantly associated with reduced tumor differentiation, advanced clinical stage, and genomic instability. | atlasgeneticsoncology.org |
Breast Cancer | High Cdc7 expression is linked to aggressive subtypes, including triple-negative and HER2-positive cancers, and is associated with genomic instability and arrested tumor differentiation. | atlasgeneticsoncology.orgnih.gov |
Colorectal Cancer | Cdc7 is overexpressed, often in conjunction with p53 overexpression. | |
Oral Squamous Cell Carcinoma (OSCC) | Overexpression was found in 91% of tumor cases compared to 1% in benign tissues. It may also contribute to chemotherapy resistance. | atlasgeneticsoncology.org |
Hepatocellular Carcinoma | Cdc7 overexpression is correlated with advanced histological grade and vascular invasion. | atlasgeneticsoncology.org |
Diffuse Large B-cell Lymphoma | Increased Cdc7 activity is associated with poor clinical outcomes. | aacrjournals.org |
Pancreatic Cancer | Cdc7 is highly expressed in pancreatic adenocarcinoma. | oncotarget.com |
Characterization of S Cdc7 in 18 As a Potent Cdc7 Kinase Inhibitor
Identification and Potency as an ATP-Competitive Inhibitor of Cdc7
(S)-Cdc7-IN-18 is a potent inhibitor of the Cdc7/Dbf4 enzyme complex. medchemexpress.com Research has shown that it demonstrates significant inhibitory activity, with a reported IC50 value of 1.29 nM for the Cdc7/DBF4 enzyme. medchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, and a nanomolar value indicates high potency. This potent inhibition of Cdc7's enzymatic activity disrupts the initiation of DNA replication. Many small molecule inhibitors of Cdc7, including this compound, function by competing with ATP for the kinase's binding site. frontiersin.orgdiva-portal.orgacs.org This ATP-competitive mechanism is a common strategy in the design of kinase inhibitors. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate (B84403) group from ATP to Cdc7's target substrates, such as the minichromosome maintenance (MCM) protein complex. aacrjournals.org The phosphorylation of the MCM complex is a critical step for the initiation of DNA unwinding and the subsequent start of DNA synthesis. oncotarget.com
In addition to its enzymatic potency, this compound has demonstrated antiproliferative activity in cancer cell lines. For instance, in COLO205 cells, it has an IC50 of 53.62 nM. medchemexpress.commedchemexpress.com
Table 1: Inhibitory Activity of this compound
Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
---|
Selectivity Profile of this compound
The development of selective inhibitors is critical as many kinases share structural similarities in their ATP-binding pockets, which can lead to cross-reactivity. nih.gov
Table 2: Illustrative Selectivity Profile of a Related Cdc7 Inhibitor (Compound 18)
Kinase | IC50 (µM) |
---|---|
Cdk9/T | >1 |
TAO1 | >1 |
CK2 | >1 |
Data for compound 18 is provided for illustrative purposes to highlight the potential for selectivity in this class of inhibitors. acs.org
Contextualization within the Landscape of Small Molecule Cdc7 Inhibitors
The pursuit of Cdc7 inhibitors for cancer therapy has led to the discovery of several classes of small molecules. globenewswire.comkuickresearch.com The landscape is populated by various compounds, many of which are ATP-competitive inhibitors. nih.gov Notable examples of other Cdc7 inhibitors that have been investigated include PHA-767491, XL413 (also known as BMS-863233), and LY3177833. frontiersin.orgmedchemexpress.com
PHA-767491 was one of the first potent, nanomolar inhibitors of Cdc7 to be reported. nih.gov It is a dual inhibitor of Cdc7 and Cdk9. medchemexpress.com XL413 is another potent and selective ATP-competitive inhibitor of Cdc7. medchemexpress.com LY3177833 is an orally active Cdc7 kinase inhibitor that has also demonstrated significant anticancer activity in preclinical models. medchemexpress.com
The development of these inhibitors has validated Cdc7 as a viable therapeutic target in oncology. patsnap.combiospace.com Research has shown that inhibition of Cdc7 can lead to the stalling of replication forks, induction of DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells are often able to arrest in the cell cycle and remain viable. oncotarget.comnih.gov This differential effect on cancer versus normal cells is a highly desirable characteristic for an anticancer agent.
The ongoing research and development in the field of Cdc7 inhibitors, including the characterization of compounds like this compound, contribute to a growing arsenal (B13267) of potential therapies targeting the DNA replication machinery of cancer cells. globenewswire.comkuickresearch.com The ultimate goal is to develop highly potent and selective inhibitors with favorable pharmacological properties for clinical use.
Molecular Mechanisms of Action of S Cdc7 in 18
Direct Enzymatic Inhibition of Cdc7 Kinase Activity
(S)-Cdc7-IN-18 functions as a potent, direct inhibitor of Cdc7 kinase. medchemexpress.commedchemexpress.com Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). nih.govnih.gov This complex plays an indispensable role in the initiation of DNA replication. google.comnih.gov this compound exhibits a strong inhibitory effect on the enzymatic activity of the Cdc7/Dbf4 complex, with a reported half-maximal inhibitory concentration (IC50) of 1.29 nM. medchemexpress.commedchemexpress.com This potent inhibition disrupts the downstream signaling cascade that Cdc7 initiates.
Disruption of MCM Complex Phosphorylation
A primary and essential function of the activated Cdc7 kinase is the phosphorylation of the minichromosome maintenance (MCM) protein complex, which is the catalytic core of the replicative helicase. google.comaacrjournals.org This phosphorylation event is a critical trigger for the initiation of DNA replication. molbiolcell.org Specifically, Cdc7 targets multiple subunits of the MCM2-7 complex, including Mcm2, Mcm4, and Mcm6. oncotarget.comresearchgate.net By directly inhibiting Cdc7, this compound effectively prevents this crucial phosphorylation step. medchemexpress.com This disruption of MCM phosphorylation is a central aspect of its mechanism of action.
The phosphorylation of the Mcm2 subunit, particularly at specific serine residues like Ser40 and Ser53, is a direct and reliable indicator of Cdc7 kinase activity in cells. google.comaacrjournals.org Consequently, the inhibition of Mcm2 phosphorylation serves as a valuable pharmacodynamic biomarker to assess the in vivo efficacy of Cdc7 inhibitors like this compound. google.comaacrjournals.org A reduction in phosphorylated Mcm2 (pMCM2) levels in tumor cells or surrogate tissues following treatment provides direct evidence that the inhibitor has reached its target and is exerting its intended biological effect. google.comncl.ac.uk This biomarker is being utilized in clinical trial settings to monitor drug activity. ncl.ac.uk
Impairment of DNA Replication Origin Firing
The phosphorylation of the MCM complex by Cdc7 is the key signal that licenses replication origins to "fire," initiating the unwinding of the DNA double helix and the start of DNA synthesis. oncotarget.comnih.gov By blocking MCM phosphorylation, this compound effectively prevents the activation of these replication origins. nih.govaacrjournals.org This leads to a failure to initiate DNA replication at a sufficient number of origins, causing a stall in the S phase of the cell cycle. aacrjournals.org This impairment of origin firing is a direct consequence of Cdc7 inhibition and a primary mechanism of the compound's anti-proliferative effect. d-nb.info
Consequences on Replisome Assembly and Stability
The proper firing of replication origins is a prerequisite for the assembly of the replisome, the complex molecular machinery responsible for carrying out DNA replication. mdpi.commolbiolcell.org The formation of the active CMG (Cdc45-MCM-GINS) helicase complex, a core component of the replisome, is dependent on Cdc7-mediated MCM phosphorylation. mdpi.com Inhibition of Cdc7 by this compound, therefore, disrupts the stable assembly of the replisome at replication forks. mdpi.commolbiolcell.org This can lead to the collapse of stalled replication forks, further contributing to genomic instability. mdpi.com
Induction of Replication Stress and DNA Damage
The collective impact of enzymatic inhibition, disrupted MCM phosphorylation, impaired origin firing, and replisome instability culminates in the induction of significant replication stress. nih.govresearchgate.net This stress arises from the inability of the cell to properly replicate its genome. rupress.org The stalling and collapse of replication forks can lead to the formation of single- and double-strand DNA breaks, activating DNA damage response pathways. rupress.orgtandfonline.com In cancer cells, which often have compromised cell cycle checkpoints, this accumulation of DNA damage can overwhelm the cell's repair capacity, ultimately triggering programmed cell death, or apoptosis. nih.govaacrjournals.orgdovepress.com The induction of lethal DNA damage is a key endpoint of the molecular cascade initiated by this compound.
Interactive Data Tables
Table 1: Inhibitory Activity of this compound
Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
Cdc7/DBF4 | 1.29 medchemexpress.commedchemexpress.com | COLO205 | 53.62 medchemexpress.commedchemexpress.com |
Cellular Effects and Responses to S Cdc7 in 18 Treatment in Cancer Models
Aberrant Cell Cycle Progression and Arrest Induction
Inhibition of Cdc7 kinase activity disrupts the normal sequence of the cell cycle, leading to arrest at specific phases and preventing the faithful duplication of the genome.
G1/S Phase Arrest Profiles
Treatment of cancer cells with Cdc7 inhibitors, including compounds functionally similar to (S)-Cdc7-IN-18, leads to a distinct cell cycle arrest at the G1/S boundary. aacrjournals.org In A2780 ovarian cancer cells, for instance, treatment with a Cdc7 inhibitor resulted in a noticeable block in the G1/S transition. acs.org This is characterized by an accumulation of cells in the G1 phase and a reduction in the population of cells entering the S phase. oncotarget.com In normal, untransformed cells, such as human dermal fibroblasts, Cdc7 depletion also leads to an accumulation of cells in G1 or early S-phase. aacrjournals.org This arrest in normal cells is often reversible and p53-dependent, a protective mechanism that is frequently defective in cancer cells. aacrjournals.orgnih.gov
Defective S-Phase Progression and Abortive Replication
A primary function of Cdc7 is the phosphorylation of the minichromosome maintenance (MCM) protein complex, which is a critical step for the initiation of DNA replication at origins. aacrjournals.org Inhibition of Cdc7 prevents the proper firing of replication origins. researchgate.net This leads to a defective S-phase where DNA synthesis is significantly impaired. acs.orgaacrjournals.org Studies using bromodeoxyuridine (BrdU) incorporation to measure DNA synthesis have shown a strong decrease in BrdU-positive cells following treatment with a Cdc7 inhibitor, indicating a failure to initiate and complete DNA replication. acs.orgoncotarget.com This abortive S-phase is a hallmark of Cdc7 inhibition in cancer cells and is a direct consequence of the failure to activate a sufficient number of replication origins. aacrjournals.orgnih.gov This contrasts with the effects of other DNA synthesis inhibitors that block the progression of replication forks. researchgate.net
Mechanisms of Cell Death Induction
The disruption of the cell cycle and DNA replication by this compound and similar inhibitors ultimately triggers programmed cell death pathways in cancer cells.
Apoptosis Pathway Activation (Caspase Cascade, PARP Cleavage)
Inhibition of Cdc7 in cancer cells leads to the induction of apoptosis. A key indicator of this process is the activation of the caspase cascade. acs.org In pancreatic cancer cell lines, knockdown of Cdc7 resulted in the cleavage and activation of caspase-3. nih.govresearchgate.net This executioner caspase is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. One such substrate is poly(ADP-ribose) polymerase (PARP). nih.govmolbiolcell.org Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.govresearchgate.net Studies have demonstrated increased levels of cleaved PARP in cancer cells treated with Cdc7 inhibitors or following Cdc7 depletion. nih.govresearchgate.net This activation of the classical apoptotic pathway is a common outcome of Cdc7 inhibition in various cancer models. nih.govmdpi.com
p53-Independent Apoptotic Cell Death in Cancer Cells
A significant finding regarding Cdc7 inhibition is that the induced apoptosis in cancer cells is often independent of the tumor suppressor protein p53. aacrjournals.orgaacrjournals.org Many cancer cells harbor mutations in the p53 pathway, which typically renders them resistant to certain chemotherapeutic agents that rely on p53 for their efficacy. However, depletion or inhibition of Cdc7 has been shown to induce cell death in both p53-positive and p53-negative cancer cell lines. aacrjournals.orgnih.gov This suggests that targeting Cdc7 could be a valuable therapeutic strategy for a broad range of tumors, including those with compromised p53 function. aacrjournals.orgdovepress.com While in normal cells, a p53-dependent checkpoint is activated to arrest the cell cycle and prevent cell death upon Cdc7 inhibition, cancer cells often lack this protective mechanism and proceed through a lethal S-phase, leading to apoptosis. aacrjournals.orgnih.gov
Chromosomal Instability and Fragmentation
The defective S-phase progression caused by Cdc7 inhibition leads to significant genomic instability. nih.gov When cells with incompletely or abnormally replicated DNA attempt to proceed through the cell cycle, it can result in chromosomal fragmentation and aberrant mitosis. aacrjournals.orgnih.gov A marker for DNA double-strand breaks, which can arise from the collapse of stalled replication forks, is the phosphorylation of histone H2A.X, known as γH2A.X. Increased levels of γH2A.X have been observed in cancer cells following Cdc7 depletion, indicating the presence of DNA damage. nih.govresearchgate.net This accumulation of DNA damage and chromosomal instability is a key contributor to the eventual apoptotic demise of the cancer cells. nih.gov
Interactive Data Table: Cellular Effects of Cdc7 Inhibition in Cancer Cell Lines
Cell Line | Cancer Type | Effect of Cdc7 Inhibition | Key Findings | Citations |
A2780 | Ovarian Cancer | G1/S Arrest, Apoptosis | Inhibition of MCM2 phosphorylation, decreased BrdU incorporation, caspase-3 activation. | acs.org |
HeLa | Cervical Cancer | Defective S-Phase, Apoptosis | Progresses through a defective S-phase leading to p53-independent apoptosis. | aacrjournals.org |
PANC-1 | Pancreatic Cancer | Apoptosis, DNA Damage | Cleavage of PARP-1 and Caspase-3, increased γH2A.X. | nih.govresearchgate.net |
Capan-1 | Pancreatic Cancer | Apoptosis | Prominent sub-G1 peak, confirmed by Annexin V staining. | nih.govresearchgate.net |
HCT-116 | Colorectal Cancer | p53-independent apoptosis | Cell death occurs regardless of p53 status. | aacrjournals.org |
Differential Sensitivity Between Cancer and Normal Cells
The inhibition of Cdc7 kinase creates a critical vulnerability in cancer cells that is largely absent in normal, healthy cells. This disparity forms the basis of a therapeutic window, allowing for selective targeting of tumors. The key to this differential sensitivity lies in the integrity of cellular checkpoint controls, particularly the p53 pathway.
Activation of p53-Dependent Checkpoints in Normal Cells
In non-transformed somatic cells, the inhibition or depletion of Cdc7 does not typically lead to cell death. medchemexpress.comgoogle.com Instead, it activates a robust, p53-dependent DNA origin activation checkpoint. chemsrc.com This protective mechanism senses the failure to initiate DNA replication and halts the cell cycle, preventing entry into a lethal S phase. chemsrc.com
Studies on Cdc7 depletion in normal human fibroblasts have shown that this response involves the stabilization and elevation of p53 protein levels. medchemexpress.comgoogle.com The activated p53, a critical tumor suppressor, then induces the expression of its downstream effector, the cyclin-dependent kinase inhibitor p21. medchemexpress.comgoogle.com This cascade effectively enforces a cell cycle arrest at the G1/S boundary. medchemexpress.comnih.gov This arrest is reversible; once the Cdc7 inhibitor is removed and kinase activity is restored, the cells can resume normal proliferation. chemsrc.com This p53-mediated checkpoint is crucial for the viability and protection of normal cells under conditions of limited Cdc7 activity. chemsrc.comgoogle.com
Selective Cytotoxicity in Proliferating Malignant Cells
In stark contrast to normal cells, many cancer cells harbor defects in cell cycle checkpoint pathways, most commonly through mutations in the TP53 gene. chemsrc.com These malignancies lack the protective p53-dependent checkpoint. Consequently, when treated with a Cdc7 inhibitor, these cancer cells fail to arrest in G1. google.com They proceed into S phase with insufficient origin firing, leading to an abortive and catastrophic replication process. google.com
This aberrant progression through S phase results in the accumulation of under-replicated DNA and significant DNA damage, ultimately triggering p53-independent apoptosis or cell death during a defective mitosis. medchemexpress.comgoogle.comgoogle.com This selective killing of proliferating malignant cells, while sparing quiescent normal cells, is the central hypothesis for the anti-tumor activity of Cdc7 inhibitors. nih.govmedchemexpress.com Research on the specific Cdc7 inhibitor SRA141 demonstrated a pronounced difference in sensitivity between cancer cells and normal cells, highlighting this therapeutic potential. medchemexpress.com
Compound | Cell Type | Description | Effect of Inhibition | Reference |
---|---|---|---|---|
SRA141 (Representative Cdc7 Inhibitor) | Colo-205 | Colon Cancer Cells | Marked increase in cell death (Sub-G1 fraction) | medchemexpress.com |
NHDF | Normal Human Dermal Fibroblasts | Significantly lower sensitivity to cell death | medchemexpress.com | |
Cdc7 Depletion (siRNA) | HeLa, HCT-116 | Cancer Cell Lines | p53-independent apoptosis | google.comgoogle.com |
Normal Human Dermal Fibroblasts | Normal Primary Cells | p53-dependent G1/S arrest; no apoptosis | google.com |
Modulation of DNA Damage Response Pathways
Cdc7 kinase is not only a primary regulator of DNA replication initiation but is also intricately involved in the DNA Damage Response (DDR). nih.gov Its inhibition, therefore, has profound consequences on how cells, particularly cancer cells, manage genotoxic stress.
Treatment with Cdc7 inhibitors leads to the accumulation of DNA damage, evidenced by the increase of damage markers such as phosphorylated H2AX (γH2AX). medchemexpress.com This damage arises from the collapse of replication forks and the inability to properly resolve stalled replication.
Cdc7 plays an active role in the S-phase checkpoint, a signaling cascade that stabilizes stalled replication forks to allow for DNA repair. This response is primarily mediated by the ATR-Chk1 pathway. medchemexpress.com Cdc7 has been shown to phosphorylate key checkpoint proteins, including Claspin, which is an activator of the Chk1 kinase. medchemexpress.com However, unlike inhibitors that directly cause replication fork stalling, Cdc7 inhibition does not appear to trigger a sustained, robust activation of the Chk1-dependent checkpoint pathway, contributing to the lethal outcome in cancer cells. google.com
Furthermore, Cdc7 function intersects with DNA damage bypass mechanisms, such as the RAD18-dependent translesion synthesis (TLS) pathway, which allows the replication machinery to tolerate certain types of DNA lesions. The inhibition of Cdc7 can disrupt these tolerance pathways, potentially increasing the efficacy of DNA-damaging chemotherapeutic agents. medchemexpress.com This suggests that targeting Cdc7 not only induces direct cytotoxicity in cancer cells but also modulates their response to other forms of genotoxic stress, opening avenues for combination therapies. medchemexpress.com
DDR Pathway/Component | Role of Cdc7 | Effect of Cdc7 Inhibition | Reference |
---|---|---|---|
Replication Stress Response | Phosphorylates Claspin, mediating the ATR-Chk1 pathway. | Disrupts normal checkpoint signaling; does not cause sustained Chk1 activation. | medchemexpress.com |
DNA Damage Markers | Maintains genome integrity during replication. | Causes accumulation of DNA damage, indicated by increased γH2AX. | medchemexpress.com |
DNA Damage Bypass | Interacts with and contributes to the RAD18-dependent TLS pathway. | Impairs DNA damage tolerance, potentially sensitizing cells to other genotoxic agents. | |
Cell Survival Under Stress | Actively prevents unnecessary cell death after mild DNA damage by stabilizing proteins like Tob. | May lower the threshold for apoptosis in response to genotoxic stress. |
Preclinical Therapeutic Efficacy of S Cdc7 in 18
In Vitro Antiproliferative and Cytotoxic Activities
The efficacy of (S)-Cdc7-IN-18 has been evaluated across a range of cancer cell lines, demonstrating its broad-spectrum antiproliferative and apoptosis-inducing capabilities.
Efficacy Across a Spectrum of Cancer Cell Lines
This compound, a potent inhibitor of Cdc7 kinase, has shown significant antiproliferative activity in various cancer cell lines. medchemexpress.com For instance, in COLO205 colorectal cancer cells, the compound, also referred to as compound 1-2, exhibited an IC50 value of 53.62 nM. medchemexpress.com The inhibition of Cdc7 kinase is a promising strategy for cancer treatment because it can induce cell death in tumor cells regardless of their p53 status, a protein often mutated in cancers. nih.govacs.org The mechanism of action involves disrupting the initiation of DNA replication, which is a critical step in cell proliferation. nih.govacs.orgaacrjournals.org
Studies on other Cdc7 inhibitors have shown efficacy in a wide array of cancer types, suggesting a broad applicability for this class of drugs. For example, the Cdc7 inhibitor PHA-767491 has demonstrated antiproliferative effects in pancreatic cancer cell lines like Capan-1 and PANC-1 by inducing apoptosis. nih.govoncotarget.com Similarly, another inhibitor, TAK-931, has shown activity against a large panel of 246 cancer cell lines, including solid and hematological cancers, with GI50 values ranging from 30.2 nM to over 10 µM. researchgate.net These findings support the potential of this compound and other Cdc7 inhibitors as treatments for a variety of malignancies, including colorectal, pancreatic, and potentially esophageal squamous cell carcinoma, small-cell lung cancer, and hematological malignancies. researchgate.netdovepress.com
Table 1: In Vitro Efficacy of Cdc7 Inhibitors Across Various Cancer Cell Lines
Compound | Cell Line | Cancer Type | IC50/GI50 | Reference |
---|---|---|---|---|
This compound (compound 1-2) | COLO205 | Colorectal Cancer | 53.62 nM | medchemexpress.com |
PHA-767491 | Capan-1 | Pancreatic Cancer | - | nih.govoncotarget.com |
PHA-767491 | PANC-1 | Pancreatic Cancer | - | nih.govoncotarget.com |
TAK-931 | Panel of 246 cell lines | Various Cancers | 30.2 nM to >10 µM | researchgate.net |
NMS-354 | Panel of 120 cell lines | Various Cancers | Submicromolar range | nih.gov |
Colony Formation Inhibition Studies
The ability of a cancer cell to form a colony is a key indicator of its tumorigenic potential. Studies on Cdc7 inhibitors have demonstrated their effectiveness in suppressing this ability. For example, in esophageal squamous cell carcinoma (ESCC) cells, knockdown of Cdc7 or its inhibition with PHA-767491 significantly suppressed colony formation. dovepress.com Similarly, in p53-positive HCT116 colon cancer cells, treatment with a Cdc7 inhibitor reduced the number of colonies formed. plos.org The combination of a Cdc7 inhibitor like TAK-931 with aphidicolin, a DNA polymerase inhibitor, also effectively inhibited colony formation in RKO colon cancer cells. researchgate.net Furthermore, in melanoma cells resistant to the BRAF inhibitor Vemurafenib, treatment with the Cdc7 inhibitor TAK-931 reduced the number of cell colonies, suggesting its potential to overcome drug resistance. nih.gov These findings highlight the robust ability of Cdc7 inhibitors to impede the clonogenic survival of cancer cells.
In Vivo Anti-Tumor Activity in Xenograft Models
The preclinical efficacy of Cdc7 inhibitors has been further validated in animal models, where they have demonstrated significant anti-tumor activity.
Dose-Dependent Tumor Growth Inhibition
Several Cdc7 inhibitors have shown dose-dependent tumor growth inhibition in various xenograft models. For instance, a novel pyrrole (B145914) compound, a Cdc7 inhibitor, demonstrated superior efficacy in an in vivo model compared to earlier derivatives. acs.org Another compound, referred to as example 4, exhibited dose-dependent anticancer activity in a SW620 mouse xenograft tumor model, with significant tumor regression observed at the maximum tolerated dose. google.com The Cdc7 inhibitor NMS-354 has shown a broad range of activity in different xenograft tumor models, including ovarian, colon, and mammary cancers, with tumor growth inhibition of more than 80%. nih.govdovepress.com Similarly, the lead compound CRT'2199 demonstrated potent, dose-dependent tumor inhibition in xenograft models of DLBCL and renal cancers. cancerresearchhorizons.com The compound PHA-767491 also displayed strong tumor suppression in several mouse models. frontiersin.org
Table 2: In Vivo Efficacy of Cdc7 Inhibitors in Xenograft Models
Compound | Xenograft Model | Tumor Type | Tumor Growth Inhibition | Reference |
---|---|---|---|---|
Pyrrole derivative 18 | A2780 | Ovarian Cancer | Superior to earlier compounds | acs.org |
Example 4 | SW620 | Colorectal Cancer | Dose-dependent, significant regression | google.com |
NMS-354 | Ovarian, Colon, Mammary | Various Cancers | >80% | nih.govdovepress.com |
CRT'2199 | DLBCL, Renal | Hematological, Renal Cancers | Potent, dose-dependent | cancerresearchhorizons.com |
PHA-767491 | Multiple models | Various Cancers | Strong suppression | frontiersin.org |
XL413 | Colo-205 | Colorectal Cancer | Strong anticancer activity | researchgate.net |
Target Engagement Validation in Tumor Tissues
A crucial aspect of targeted therapy is confirming that the drug interacts with its intended molecular target within the tumor tissue. For Cdc7 inhibitors, this is often assessed by measuring the phosphorylation status of its substrate, the minichromosome maintenance 2 (MCM2) protein. In A2780 xenograft models treated with a pyrrole-based Cdc7 inhibitor, ex vivo analysis confirmed target inhibition. acs.org Inhibition of MCM2 phosphorylation after administration of a Cdc7 inhibitor serves as a reliable marker of target engagement. frontiersin.orgresearchgate.netgoogle.com This validation of target engagement in vivo provides strong evidence that the anti-tumor effects observed are indeed due to the inhibition of Cdc7 kinase activity. cancerresearchhorizons.com
Combination Strategies with Conventional and Targeted Therapies
The potential of Cdc7 inhibitors is further enhanced when used in combination with other cancer treatments. The rationale behind this approach is that inhibiting Cdc7 can sensitize cancer cells to the effects of DNA-damaging agents. nih.gov
Research has shown that combining Cdc7 inhibitors with chemotherapeutic drugs that cause DNA damage, such as topoisomerase inhibitors and platinum compounds, results in synergistic antiproliferative effects in a wide range of cancer cell lines. nih.govaacrjournals.org For example, the Cdc7 inhibitor TAK-931, when combined with DNA-damaging agents, enhanced antitumor activity in multiple patient-derived xenograft (PDX) models. nih.gov In esophageal squamous cell carcinoma, silencing Cdc7 enhanced the chemosensitivity of the cancer cells. dovepress.com Combination therapy with Cdc7 inhibitors may allow normal cells to arrest their cell cycle and avoid the toxic effects of chemotherapy, while cancer cells with defective checkpoints proceed to apoptosis. eur.nl
Furthermore, Cdc7 inhibition has been shown to be effective in combination with targeted therapies. For instance, treatment with the Cdc7 inhibitor TAK-931 sensitized melanoma cells resistant to the BRAF inhibitor Vemurafenib. nih.gov In models of prostate and lung cancer, the combination of a Cdc7 inhibitor with targeted therapies has shown promise in suppressing neuroendocrine transformation, a mechanism of drug resistance. researchgate.netnih.gov The combination of Cdc7 inhibitors with PARP inhibitors has also demonstrated enhanced antitumor activity. nih.gov These findings suggest that incorporating Cdc7 inhibitors into combination therapy regimens could be a powerful strategy to improve treatment outcomes and overcome drug resistance. plos.orgpatsnap.com
Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin (B142131), Etoposide (B1684455), 5-Fluorouracil)
The rationale for combining Cdc7 inhibitors with conventional DNA-damaging agents stems from Cdc7's role in the S-phase checkpoint. aacrjournals.org Sustained inhibition of Cdc7 in the presence of genotoxic drugs significantly enhances apoptosis, suggesting a synergistic effect in killing tumor cells. aacrjournals.org
Research has demonstrated this synergy in various cancer models. In chemo-resistant small-cell lung cancer (SCLC), the Cdc7 inhibitor XL413, which is structurally related to this compound, exhibited a synergistic effect with both the DNA cross-linking agent Cisplatin and the topoisomerase II inhibitor Etoposide. nih.govnih.govresearchgate.net This combination significantly inhibited cell growth and increased apoptosis in chemo-resistant SCLC cells, a context where the inhibitor alone had minimal apoptotic effect. nih.govresearchgate.net The combined treatment induced G1/S phase arrest and DNA damage in these resistant cells. nih.gov
Similarly, co-treatment with a Cdc7 inhibitor and Etoposide or the thymidylate synthase inhibitor 5-Fluorouracil (5-FU) was found to synergistically increase the sub-G1 population (an indicator of apoptosis) in p53-positive HCT116 colon cancer cells. plos.org The synergistic effect on colony formation was also observed only in the presence of functional p53. plos.org
Further evidence comes from studies with the dual Cdc7/Cdk9 inhibitor PHA-767491, which showed a synergistic anti-tumor effect with 5-FU in hepatocellular carcinoma (HCC) models, both in vitro and in vivo. eurekaselect.comnih.gov The combination led to stronger cytotoxicity and a significant increase in apoptosis compared to either agent alone. nih.gov The mechanism involved the inhibitor counteracting the 5-FU-induced phosphorylation of Chk1, a downstream target of Cdc7. eurekaselect.comnih.gov
Table 1: Synergistic Effects of Cdc7 Inhibitors with Chemotherapeutic Agents
Cdc7 Inhibitor | Chemotherapeutic Agent | Cancer Model | Key Finding | Reference(s) |
---|---|---|---|---|
XL413 | Cisplatin, Etoposide | Chemo-resistant Small-Cell Lung Cancer (SCLC) | Synergistically inhibited cell growth and increased apoptosis. | nih.gov, researchgate.net |
Chemical Cdc7 Inhibitor | Etoposide, 5-Fluorouracil | p53-positive HCT116 Colon Cancer | Synergistically increased apoptosis and reduced colony formation. | plos.org |
PHA-767491 (dual Cdc7/Cdk9 inhibitor) | 5-Fluorouracil | Hepatocellular Carcinoma (HCC) | Synergistic cytotoxicity and apoptosis induction in vitro and in vivo. | eurekaselect.com, nih.gov |
Combination with Epigenetic Modifiers and Apoptosis Pathway Regulators (e.g., DNMT Inhibitors, BCL2 Inhibitors)
The therapeutic potential of Cdc7 inhibition can be enhanced by combining it with agents that target other cellular pathways, such as epigenetic regulation and apoptosis. Preclinical studies have shown that co-targeting epigenetic regulators alongside Cdc7 can potently inhibit melanoma growth. nih.gov
A particularly effective strategy has been observed in acute myeloid leukemia (AML) models. Preclinical data for the Cdc7 inhibitor monzosertib (B10827748) demonstrated a strong synergistic effect when used in a triplet combination with a DNA methyltransferase (DNMT) inhibitor and a B-cell lymphoma 2 (BCL2) inhibitor. carnabio.comcarnabio.com This highlights a promising approach for treating hematological malignancies by simultaneously targeting cell cycle progression, epigenetic state, and the intrinsic apoptosis pathway. carnabio.com
Patent literature also supports the combination of Cdc7 inhibitors with apoptosis pathway regulators, such as the BCL2 inhibitor obatoclax, for cancer treatment. google.com
Table 2: Combination of Cdc7 Inhibitors with Epigenetic and Apoptosis Regulators
Cdc7 Inhibitor | Combination Agent(s) | Cancer Model | Key Finding | Reference(s) |
---|---|---|---|---|
Monzosertib | DNMT Inhibitor, BCL2 Inhibitor | Acute Myeloid Leukemia (AML) | Highly active triplet combination with strong synergistic effects. | carnabio.com, carnabio.com |
XL413 | Epigenetic Regulators | Melanoma | Co-targeting potently inhibits melanoma growth. | nih.gov |
Cdc7 Inhibitor | Obatoclax (BCL2 Inhibitor) | General Cancer | Proposed combination therapy. | google.com |
Rationales for Co-Targeting Based on Cellular Vulnerabilities
The rationale for combining Cdc7 inhibitors with other anticancer agents is rooted in exploiting the cellular vulnerabilities of cancer cells.
Exploiting DNA Damage Response (DDR) and Checkpoint Defects: Cancer cells often have a high replicative stress and are heavily reliant on checkpoint mechanisms for survival. oaes.cc Cdc7 kinase is essential for activating the S-phase checkpoint. aacrjournals.orgelifesciences.org When combined with DNA-damaging chemotherapeutics, Cdc7 inhibition prevents cancer cells from mounting an effective checkpoint response, leading to an accumulation of DNA damage and pushing them into apoptosis. aacrjournals.org This synthetic lethality approach is particularly relevant in tumors with pre-existing defects in checkpoint-related proteins. aacrjournals.org
Overcoming Chemoresistance: In chemo-resistant tumors, such as SCLC, cancer cells can evade the cytotoxic effects of chemotherapy. Combining a Cdc7 inhibitor with chemotherapy can re-sensitize these cells by inducing G1/S phase arrest and overwhelming their capacity to repair DNA damage, ultimately leading to cell death. nih.govresearchgate.net
Targeting Multiple Oncogenic Pathways: In cancers like melanoma and AML, which are driven by complex and multiple dysregulated pathways, a multi-targeted approach is often necessary. Combining Cdc7 inhibition with epigenetic modifiers or apoptosis regulators creates a multi-pronged attack. nih.govcarnabio.com This strategy can prevent compensatory signaling and overcome resistance mechanisms that might arise from targeting a single pathway. For instance, the synergy with BCL2 inhibitors in AML targets both the cell cycle engine and the survival mechanisms that make cancer cells immortal. carnabio.comcarnabio.com
Identification of Biomarkers for Response and Sensitivity
Identifying patients who are most likely to benefit from Cdc7 inhibition is crucial for its clinical development. Research has focused on several potential biomarkers, including Cdc7 expression levels and the genetic background of the tumor.
Predictive Value of Cdc7 Expression Levels
The utility of Cdc7 protein expression as a predictive biomarker has yielded mixed results. On one hand, Cdc7 is frequently overexpressed in a variety of human cancers compared to normal tissues. aacrjournals.orgoncotarget.com In some cancers, high expression levels correlate with more aggressive disease and poorer outcomes. For example, in epithelial ovarian carcinoma, increased Cdc7 protein levels were significantly associated with advanced clinical stage and genomic instability, and independently predicted disease-free survival. Similarly, in pancreatic cancer, Cdc7 immunoexpression was suggested as a potential companion diagnostic to predict response. oncotarget.com
However, other comprehensive studies have challenged this correlation. In screenings of large panels of cancer cell lines, neither the basal mRNA expression of Cdc7 nor its activating subunit Dbf4 was significantly associated with intrinsic sensitivity to Cdc7 inhibitors like BMS-863233/XL413 or TAK-931. sellerslab.orgaacrjournals.orgaacrjournals.org This suggests that while Cdc7 overexpression may be a prognostic factor, it might not be a reliable predictive biomarker for sensitivity to its inhibition across all cancer types. sellerslab.org
Genetic Signatures Associated with Enhanced Sensitivity
Beyond single protein expression, specific genetic signatures may offer better predictive power.
Gene Expression Signatures: A study using the Cdc7 inhibitor BMS-863233/XL413 identified an intrinsic sensitivity signature of 63 genes whose basal expression was significantly associated with response. aacrjournals.org Notably, this gene signature was found to be enriched in the triple-negative breast cancer subtype, a population with limited effective treatment options. aacrjournals.org
KRAS Mutation Status: For the Cdc7 inhibitor TAK-931, a correlative analysis across 246 cancer cell lines revealed that KRAS mutant cells were significantly more sensitive to the inhibitor than KRAS wild-type cells. aacrjournals.org
CRISPR-based Screens: A genome-wide CRISPR/Cas9 screen in chemo-resistant SCLC cells successfully identified CDC7 as a key synergistic target with chemotherapy, confirming its functional importance in this context. nih.govnih.gov
Table 3: Potential Genetic Biomarkers for Cdc7 Inhibitor Sensitivity
Cdc7 Inhibitor | Biomarker | Associated Finding | Cancer Context | Reference(s) |
---|---|---|---|---|
BMS-863233/XL413 | 63-gene expression signature | Signature associated with intrinsic sensitivity. | Enriched in Triple-Negative Breast Cancer. | aacrjournals.org |
TAK-931 | KRAS mutation | KRAS mutant cells showed enhanced sensitivity. | Pan-cancer cell line screen. | aacrjournals.org |
Status of p53 and Rb Pathways as Determinants of Response
The status of the p53 and Retinoblastoma (Rb) tumor suppressor pathways is a strong determinant of response to Cdc7 inhibition. aacrjournals.org These pathways are central regulators of the G1/S cell cycle checkpoint. aacrjournals.orgnih.govresearchgate.net
Normal cells with functional p53 and Rb pathways respond to Cdc7 inhibition by activating a checkpoint, leading to a stable G1 cell cycle arrest without inducing cell death. aacrjournals.org In contrast, many cancer cells harbor defects in the p53 or Rb pathways. aacrjournals.org This deficiency prevents them from arresting appropriately in response to Cdc7 inhibition, causing them to proceed through a defective S phase, which ultimately leads to p53-independent apoptosis. aacrjournals.org This provides a mechanistic basis for the cancer-cell-specific killing observed with Cdc7 inhibitors. oncotarget.com
Several lines of evidence support this:
Tumors with defects in the p53 or Rb pathway are predicted to be more sensitive to Cdc7 inhibition. aacrjournals.org
A strong association has been observed between mutated TP53 and high Cdc7 expression in cancer cell lines. oncotarget.com
Inactivating mutations in p53 disrupt the DNA origin activation checkpoint, sensitizing tumors to agents targeting Cdc7. oncotarget.com
The synergistic cell death observed when combining a Cdc7 inhibitor with etoposide or 5-FU was dependent on a functional p53 pathway, indicating that p53 status can modulate the outcome of combination therapies. plos.org
Recent studies have shown that dual inactivation of TP53 and RB1 leads to increased CDC7 expression and heightened sensitivity to a Cdc7 inhibitor. nih.gov
Therefore, the integrity of the p53-p21-Rb signaling axis is a critical vulnerability that can be exploited by Cdc7 inhibitors, making the mutational status of TP53 and RB1 promising predictive biomarkers for patient stratification. aacrjournals.orgoncotarget.comaacrjournals.org
Mechanisms of Resistance to Cdc7 Inhibition and Strategies for Overcoming Them
Acquired Resistance Pathways to (S)-Cdc7-IN-18 and Other Cdc7 Inhibitors
Acquired resistance to targeted therapies can emerge through various molecular alterations that allow cancer cells to survive and proliferate despite the presence of the drug. For Cdc7 inhibitors, while specific data on this compound is limited, research on other inhibitors of this class points toward several potential mechanisms.
One of the primary mechanisms of acquired resistance is the activation of compensatory or bypass signaling pathways that circumvent the need for the inhibited target. biorxiv.org In the context of Cdc7 inhibition, cancer cells might develop mechanisms to reactivate the DNA replication machinery or bypass the G1/S checkpoint through alternative routes. For instance, studies on melanoma cells resistant to BRAF inhibitors have shown that these cells can exhibit persistent expression of CDC7, suggesting that upregulation of the target protein itself could be a mechanism to overcome inhibition. nih.gov This overexpression may contribute to a state of chemoresistance by promoting the machinery for DNA replication and repair. nih.govmdpi.com
Furthermore, epigenetic modifications can contribute to acquired chemoresistance by altering the expression of genes involved in critical cellular processes like the cell cycle and DNA damage response. mdpi.com It is plausible that similar epigenetic reprogramming could lead to the activation of pathways that reduce reliance on Cdc7 activity. General mechanisms of acquired resistance also include mutations in the drug target that prevent inhibitor binding or the activation of downstream signaling components that render the inhibition of the upstream target ineffective. biorxiv.org
Role of Redundant Kinase Activities (e.g., CDK1) in Bypass Mechanisms
A significant intrinsic and potential acquired bypass mechanism for Cdc7 inhibition involves the functional redundancy of other kinases, most notably Cyclin-Dependent Kinase 1 (CDK1). nih.gov Cdc7's essential role is the phosphorylation of the Minichromosome Maintenance (MCM) complex to initiate DNA replication. nih.gov However, emerging evidence indicates that this function is not exclusive to Cdc7.
Studies have demonstrated that CDK1 can also phosphorylate the MCM complex and trigger the G1/S transition, acting in a functionally redundant manner with Cdc7. nih.gov In experimental models, the acute inhibition of Cdc7 alone does not always lead to a complete cell cycle arrest; instead, it may only slow S-phase progression. A complete blockage of entry into S-phase is often only achieved when both Cdc7 and CDK1 are inhibited simultaneously. nih.gov
This redundancy implies that cancer cells could inherently possess, or acquire, the ability to bypass the need for Cdc7 by upregulating CDK1 activity for S-phase entry. Therefore, the activity of CDK1 represents a key mechanism that can limit the efficacy of Cdc7 inhibitors when used as monotherapy. aacrjournals.org This functional overlap makes CDK1 a critical consideration when evaluating resistance to Cdc7-targeted agents.
Strategies to Mitigate Resistance Through Combination Therapies
To counteract the development of resistance and enhance therapeutic efficacy, Cdc7 inhibitors are being investigated in combination with other anti-cancer agents. The rationale behind these combinations is to target multiple, non-overlapping pathways essential for cancer cell survival, thereby creating synthetic lethality and reducing the likelihood of resistance.
One promising strategy is to combine Cdc7 inhibitors with agents that target other cell cycle checkpoint kinases. For example, the inhibition of DDK (the Cdc7/DBF4 complex) leads to an accumulation of cells with underreplicated DNA and a subsequent mitotic entry delay that is dependent on the WEE1 kinase. aacrjournals.org Combining a Cdc7 inhibitor with a WEE1 inhibitor forces these cells into premature and catastrophic mitosis, leading to synergistic cell death in Ewing sarcoma models. aacrjournals.org
Another effective approach is to combine Cdc7 inhibitors with conventional chemotherapy. In chemo-resistant small-cell lung cancer (SCLC), targeting Cdc7 has been shown to resensitize cells to cisplatin (B142131) and etoposide (B1684455). nih.gov The combination of the Cdc7 inhibitor XL413 with these chemotherapeutic agents resulted in increased apoptosis and G1/S phase arrest. nih.gov Similarly, Cdc7 inhibition can overcome resistance to oxaliplatin (B1677828) in colorectal cancer models. mdpi.comcarnabio.com
Furthermore, combining Cdc7 inhibitors with other targeted therapies is also a viable strategy. In triple-negative breast cancer, the dual Cdc7/CDK9 inhibitor PHA-767491 has been shown to synergize with EGFR inhibitors. atlasgeneticsoncology.org In BRAF-mutant melanoma models that have developed resistance to Vemurafenib, the addition of the Cdc7 inhibitor TAK-931 can re-sensitize the cells to the BRAF inhibitor. nih.gov
The table below summarizes key combination strategies involving Cdc7 inhibitors.
Combination Partner | Cancer Type | Rationale/Mechanism of Synergy | Reference(s) |
WEE1 Inhibitors | Ewing Sarcoma | Overcomes Cdc7 inhibitor-induced G2/M arrest, forcing premature mitotic entry and apoptosis. | aacrjournals.org |
Chemotherapy (Cisplatin, Etoposide, Oxaliplatin) | Small-Cell Lung Cancer, Colorectal Cancer, Esophageal Squamous Cell Carcinoma | Re-sensitizes chemo-resistant cells, enhances DNA damage and apoptosis, and induces cell cycle arrest. | mdpi.comnih.govcarnabio.comatlasgeneticsoncology.org |
BRAF Inhibitors (e.g., Vemurafenib) | Melanoma | Overcomes acquired resistance to BRAF inhibition by targeting the upregulated Cdc7 pathway. | nih.gov |
EGFR Inhibitors | Triple-Negative Breast Cancer | Combined inhibition reduces proliferation and induces apoptosis and G2/M arrest. | atlasgeneticsoncology.org |
ATR/CHK1 Inhibitors | Liver Cancer | Cdc7 inhibition induces replication stress, creating a synthetic lethal dependency on the ATR-CHK1 pathway. | d-nb.info |
Identifying Genetic and Molecular Determinants of Intrinsic and Acquired Resistance
Identifying predictive biomarkers and understanding the genetic and molecular basis of resistance are critical for patient selection and for developing strategies to overcome it. While the field is still evolving, some determinants of sensitivity and resistance to Cdc7 inhibition are beginning to be uncovered.
Intrinsic Resistance: The functional redundancy of CDK1, as discussed previously, is a key determinant of intrinsic resistance to Cdc7 monotherapy. nih.gov Tumors with inherently high levels of CDK1 activity during the G1/S transition may be less susceptible to Cdc7 inhibition.
Acquired Resistance:
Target Overexpression: Increased expression of the CDC7 gene itself has been observed in cancer cells resistant to other therapies, such as cisplatin in bladder cancer and BRAF inhibitors in melanoma. nih.govatlasgeneticsoncology.orgresearchgate.net This suggests that cancer cells may acquire resistance by simply producing more of the target protein to overcome the inhibitor.
MicroRNA Dysregulation: The downregulation of specific microRNAs may contribute to resistance. In Vemurafenib-resistant melanoma cells, the expression of miR-3613-3p was found to be decreased. The reintroduction of this microRNA led to the downregulation of CDC7 and partially restored sensitivity to the BRAF inhibitor, a process that could be mimicked by a Cdc7 inhibitor. nih.gov
Genetic Screens: Genome-wide CRISPR/Cas9 screens have been instrumental in identifying synthetic lethal interactions and resistance mechanisms. Such a screen in chemo-resistant small-cell lung cancer identified CDC7 as a crucial gene for cell survival in the presence of chemotherapy, highlighting its role as a synergistic target. nih.govfrontiersin.org
The following table outlines some of the potential molecular determinants associated with resistance involving Cdc7.
Determinant | Type of Resistance | Cancer Type(s) | Description | Reference(s) |
CDK1 Activity | Intrinsic | General | Functionally redundant with Cdc7 for S-phase entry, allowing bypass of Cdc7 inhibition. | nih.gov |
High CDC7 Expression | Acquired/Intrinsic | Bladder Cancer, Melanoma | Overexpression of the target protein may overcome competitive inhibition. Associated with resistance to other targeted therapies and chemotherapy. | nih.govatlasgeneticsoncology.orgresearchgate.net |
Downregulation of miR-3613-3p | Acquired | Melanoma | Leads to increased CDC7 expression and contributes to resistance against BRAF inhibitors, which can be overcome by Cdc7 inhibition. | nih.gov |
CDC7 Gene Mutations | Potential Acquired/Intrinsic | Various Cancers | Somatic mutations in CDC7 have been reported, though their functional impact on inhibitor sensitivity is not yet fully understood. | researchgate.net |
Further research, including the analysis of paired tumor samples from patients before and after treatment with Cdc7 inhibitors, is needed to fully elucidate the landscape of genetic and molecular determinants of resistance. uantwerpen.be
Future Directions in Research on S Cdc7 in 18 and Cdc7 Kinase Inhibition
Further Elucidation of Upstream and Downstream Signaling Pathways
A deeper understanding of the complex signaling network in which Cdc7 operates is crucial for optimizing its therapeutic targeting. Cdc7 does not function in isolation; its activity is intricately linked with other critical cellular pathways, particularly those governing the DNA damage response (DDR).
Future research will likely focus on several key areas:
The ATR-Chk1 Checkpoint: There is growing evidence that Cdc7 kinase activity is necessary for the activation of the S-phase checkpoint. aacrjournals.org Specifically, Cdc7 plays a role in mediating the ATR-Chk1 pathway, a primary response to replication stress, by phosphorylating the checkpoint mediator protein Claspin. aacrjournals.orgatlasgeneticsoncology.org However, the precise mechanics of this interplay are still being unraveled. Some studies indicate that while Cdc7 inhibition induces replication stress that activates the ATR kinase, it may prevent the subsequent activation of Chk1. patsnap.comaacrjournals.org This suggests that events downstream of ATR are dependent on Cdc7 activity. Further investigation is needed to clarify this relationship, as it has significant implications for combining Cdc7 inhibitors with other DDR-targeting agents like ATR or Chk1 inhibitors. nih.gov
Crosstalk with Other Pathways: Beyond the well-established link to DNA replication, Cdc7 interacts with various other signaling cascades. For instance, TGF-β has been shown to induce and activate Cdc7, linking it to pathways involved in cell differentiation. nih.gov In other contexts, like Wilm's tumor, the Wnt/β-catenin signaling pathway has been identified as a downstream effector of Cdc7. atlasgeneticsoncology.org A potential candidate for future study is the cGAS-STING pathway, which is critical for innate immune responses to cytosolic DNA and could be activated by the genomic instability resulting from Cdc7 inhibition. nih.gov A comprehensive mapping of these upstream and downstream connections will be vital for predicting treatment responses and identifying novel therapeutic combinations.
Investigation of Cdc7's Non-Replication Roles in Cancer
While Cdc7 is primarily known for its essential function in firing DNA replication origins, emerging evidence indicates its involvement in a broader range of cellular processes. aacrjournals.orgucl.ac.uk Exploring these non-canonical functions could unveil new therapeutic vulnerabilities in cancer.
Key non-replication roles for future investigation include:
Mitotic Regulation: Cdc7 contributes to the proper execution of mitosis. It has been shown to phosphorylate heterochromatin protein 1 (HP1), which is involved in ensuring the cohesion of sister chromatids. aacrjournals.orgatlasgeneticsoncology.org Additionally, research suggests Cdc7 can stimulate Aurora B kinase, a master regulator of mitosis, further highlighting its role in cell division beyond S-phase. bohrium.com
DNA Damage Response and Repair: Cdc7 is implicated in cellular responses to DNA damage and replication stress. news-medical.net It is involved in the translesion DNA synthesis (TLS) pathway through its connection to RAD18, suggesting a role in helping cells tolerate DNA lesions. nih.govresearchgate.net This function may contribute to the survival of tumor cells under high levels of intrinsic replication stress. researchgate.net
Transcriptional Regulation: An intriguing finding is the potential link between Cdc7 and transcription. The kinase has been shown to interact with LEDGF, a protein associated with transcriptionally active regions of the genome, which may provide a direct connection between DNA replication and gene expression. aacrjournals.org
Understanding these diverse roles is critical, as targeting them could have therapeutic consequences beyond simply halting DNA synthesis.
Development of Next-Generation Cdc7 Inhibitors with Enhanced Specificity and Efficacy
The initial development of Cdc7 inhibitors has paved the way for more refined, next-generation compounds. A primary challenge in targeting Cdc7 is its high affinity for its natural substrate, ATP, which necessitates the development of highly potent inhibitors, ideally in the picomolar range, to be effective. aacrjournals.orgschrodinger.com
Future development efforts will concentrate on:
Novel Chemical Scaffolds: Early clinical trials with first-generation inhibitors revealed that some dose-limiting toxicities might not be related to on-target Cdc7 inhibition, but rather to effects on other kinases. tandfonline.com This highlights the need to identify novel chemical scaffolds with greater selectivity for Cdc7. acs.orgdiva-portal.org Researchers are exploring diverse chemical families, including pyrrolopyridinones and thiazole-based compounds, to improve the therapeutic window. acs.orgdiva-portal.org
Enhanced Potency and Drug-like Properties: The goal is to create potent, orally bioavailable small molecules that can effectively compete with ATP at the kinase's binding site. researchgate.netresearchgate.net Advanced computational methods, such as physics-based platforms, are being used to design and screen billions of potential compounds, accelerating the discovery of inhibitors with optimal potency and selectivity, such as SGR-2921. schrodinger.comschrodinger.com
Unique Mechanisms of Action: Some newer inhibitors, like Monzosertib (B10827748) (AS-0141), exhibit unique inhibitory mechanisms, such as time-dependent inhibition, which may offer distinct therapeutic advantages. carnabio.com
Table 1: Examples of Next-Generation Cdc7 Inhibitors in Development
nih.govresearchgate.netaacrjournals.orgaacrjournals.orgCompound Name | Key Features/Reported Findings | Reference Index |
---|---|---|
TAK-931 | Highly specific, orally active inhibitor; induces S-phase delay and replication stress. Has entered clinical trials. | |
Monzosertib (AS-0141) | Potent, selective, orally bioavailable inhibitor with a unique time-dependent inhibition mechanism. Currently in Phase 1 studies. |
Exploration of Novel Combination Regimens
A significant area of future research involves combining Cdc7 inhibitors with other anticancer agents to create synergistic effects and overcome resistance. patsnap.com The mechanism of Cdc7 inhibition, which induces replication stress, makes it a prime candidate for combination therapies.
Promising combination strategies under investigation include:
DNA Damaging Agents and PARP Inhibitors: Combining Cdc7 inhibitors with agents that cause DNA damage (like cisplatin) or inhibit DNA repair (like PARP inhibitors) can amplify replication stress and overwhelm the cancer cell's ability to cope, leading to enhanced cell death. patsnap.comaacrjournals.orgresearchgate.net
ATR/CHK1 Inhibitors: Given the intimate connection between Cdc7 and the ATR-Chk1 pathway, dual inhibition is a rational approach. nih.gov Inhibiting Cdc7 creates replication stress, and blocking the cell's main response to that stress with an ATR or Chk1 inhibitor can be synthetically lethal. nih.govaacrjournals.org
BCL-2 and DNMT Inhibitors: In hematological malignancies like Acute Myeloid Leukemia (AML), preclinical studies have shown significant synergistic effects when combining Cdc7 inhibitors with BCL-2 inhibitors (e.g., Venetoclax) or DNA methyltransferase (DNMT) inhibitors (e.g., Azacitidine). schrodinger.comcarnabio.comaacrjournals.orgresearchgate.net
Immunotherapy: Cdc7 inhibition can induce an inflammatory phenotype in cancer cells, potentially making them more visible to the immune system. patsnap.comnih.govaacrjournals.org This provides a strong rationale for combining Cdc7 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance anti-tumor immunity. nih.govaacrjournals.org
Table 2: Investigational Combination Therapies with Cdc7 Inhibitors
patsnap.comresearchgate.netgoogle.comCombination Agent Class | Rationale | Potential Cancer Type(s) | Reference Index |
---|---|---|---|
PARP Inhibitors | Amplify DNA damage and compromise DNA repair capacity. | General Solid Tumors | |
ATR/CHK1 Inhibitors | Block the primary response to Cdc7 inhibitor-induced replication stress. | Liver Cancer, Ewing Sarcoma |
Preclinical Research into Specific Cancer Subtypes with High Cdc7 Dependency
A critical aspect of future research is to identify the specific cancer types and patient populations most likely to benefit from Cdc7 inhibition. This involves identifying tumors that are particularly reliant on Cdc7 for their survival and proliferation.
High-priority areas for preclinical research include:
Tumors with High Proliferation and Replication Stress: Cancers characterized by rapid growth and high levels of intrinsic replication stress, such as pancreatic, aggressive breast cancers (triple-negative and Her2-overexpressing), and ovarian cancers, are prime candidates. news-medical.netoncotarget.comnih.govresearchgate.net High Cdc7 expression has been linked to aggressive disease and poor prognosis in many of these tumor types. atlasgeneticsoncology.orgnih.gov
Hematological Malignancies: Acute Myeloid Leukemia (AML) has emerged as a particularly sensitive disease type in preclinical studies, with multiple next-generation inhibitors showing potent single-agent and combination activity in AML models. schrodinger.comcarnabio.comaacrjournals.org Other blood cancers like multiple myeloma and diffuse large B-cell lymphoma also show promise. atlasgeneticsoncology.orgamegroups.org
Cancers with Specific Genetic Backgrounds: Tumors with mutations in checkpoint genes like TP53 may be particularly vulnerable to Cdc7 inhibition because their ability to arrest the cell cycle in response to DNA damage is already compromised. aacrjournals.orgoncotarget.comnih.gov
Biomarker Discovery: A key to successful clinical implementation is the identification of predictive biomarkers. tandfonline.com While high Cdc7 expression itself has not proven to be a consistently reliable predictor of response, other markers are being actively investigated. aacrjournals.org These include the phosphorylation status of Cdc7's substrate MCM2, the expression levels of checkpoint proteins like CHEK1, and potentially the mutational status of genes like KRAS. nih.govaacrjournals.orgaacrjournals.org Future work will focus on validating these biomarkers to enable patient stratification in clinical trials.
Q & A
Q. What are the translational challenges in advancing this compound from preclinical to clinical trials?
- Methodological Answer :
- Toxicity hurdles : Conduct GLP-compliant safety studies (e.g., genotoxicity, cardiotoxicity) .
- Biomarker development : Identify predictive biomarkers (e.g., MCM2 phosphorylation status) for patient stratification .
- Regulatory compliance : Align with FDA/EMA guidelines for kinase inhibitor development, including stability and formulation studies .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.